N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
Introduction to N-(3,5-Dimethylphenyl)-2-{[5-(3,4-Dimethylphenyl)-6-Oxo-8-Oxa-3,5-Diazatricyclo[7.4.0.0²,⁷]Trideca-1(9),2(7),3,10,12-Pentaen-4-Yl]Sulfanyl}Acetamide
Historical Context of Sulfanyl Acetamide Compounds
Sulfanyl acetamide derivatives have emerged as critical scaffolds in medicinal chemistry due to their dual capacity for hydrogen bonding and hydrophobic interactions. Early work in the 20th century focused on simple arylacetamides, such as N-(3,5-dimethylphenyl)acetamide, which demonstrated foundational pharmacokinetic properties. The integration of sulfanyl (-S-) bridges, as seen in compounds like N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, marked a shift toward modular designs that enhance target selectivity. By the 2010s, conjugates of acetamides with sulfonamides and heterocycles gained prominence, driven by their efficacy in enzyme inhibition.
Table 1: Milestones in Sulfanyl Acetamide Development
Significance in Heterocyclic Chemistry
The compound’s 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-pentaenyl core exemplifies the strategic use of heterocycles to modulate electronic and steric properties. The oxadiazole and diazepine rings within the tricyclic system introduce rigidity, which stabilizes the molecule’s conformation during receptor binding. Additionally, the sulfanyl bridge serves as a flexible linker, enabling spatial alignment of the acetamide and dimethylphenyl groups for optimal interactions with enzymatic active sites. Such designs align with broader trends in carbonic anhydrase and urease inhibitor development, where heterocyclic sulfonamides/acetamides dominate recent research.
Classification within Oxadiazatricyclo Compounds
This molecule belongs to the oxadiazatricyclo family, characterized by fused oxadiazole and bicyclic frameworks. Key structural features include:
- Central Oxadiazole Ring : Provides electron-deficient characteristics, facilitating π-stacking with aromatic residues in enzymes.
- Tricyclic Bridging System : The 7.4.0.0²,⁷ ring junction imposes conformational constraints, reducing entropy penalties during binding.
- Substituent Diversity : The 3,4-dimethylphenyl group at position 5 enhances hydrophobic interactions, while the sulfanyl acetamide tail introduces polar functionality.
Table 2: Comparative Analysis of Oxadiazatricyclo Derivatives
General Overview of Academic Research Interest
Recent studies prioritize this compound’s potential in enzymology and drug design. Molecular docking simulations suggest competitive binding to urease’s active site, leveraging Ni²⁺ coordination and hydrogen bonding. Computational analyses predict favorable drug-likeness, with LogP values <5 and molecular weight <500 g/mol, adhering to Lipinski’s rules. Synthetic efforts focus on optimizing the sulfanyl bridge length and aryl substituents to balance potency and bioavailability.
Table 3: Key Research Areas and Findings
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-16-11-17(2)13-20(12-16)29-24(32)15-35-28-30-25-22-7-5-6-8-23(22)34-26(25)27(33)31(28)21-10-9-18(3)19(4)14-21/h5-14H,15H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHXAXFGQNWVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC(=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary widely, but they often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
The compound N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available literature and research findings.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to various diseases.
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of sulfonamide compounds have been explored for their anticancer properties by targeting specific signaling pathways involved in tumor growth and survival .
Thrombopoietin Receptor Agonism
Similar compounds have been identified as agonists for the thrombopoietin receptor, which is crucial in enhancing platelet production. This application is particularly relevant for treating conditions like thrombocytopenia . The compound's ability to mimic natural ligands could be harnessed for therapeutic interventions.
Molecular Docking Studies
Recent studies utilizing molecular docking simulations have suggested that this compound can effectively bind to various biological targets. These simulations help predict its interaction with proteins involved in disease pathways, providing insights into its potential efficacy as a therapeutic agent.
Antiviral Activity
Compounds with similar chemical frameworks have been evaluated for antiviral properties, particularly against viruses such as HSV-1. Studies have shown that modifications to the core structure can enhance antiviral activity, suggesting a pathway for developing new antiviral agents based on this compound .
Case Study 1: Anticancer Compound Development
A study focused on synthesizing derivatives of the compound revealed significant activity against specific cancer cell lines. The researchers modified the sulfanyl group to enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
Case Study 2: Thrombocytopenia Treatment
In a clinical setting, a related compound was tested for its ability to increase platelet counts in patients with thrombocytopenia. The results indicated a dose-dependent increase in platelet production, supporting the hypothesis that this class of compounds could be beneficial in managing blood disorders.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings
Structural Determinants of Bioactivity :
- The tricyclic scaffold’s rigidity may enhance target binding compared to flexible analogues, as seen in marine-derived compounds ().
- Substituted phenyl groups (3,4- and 3,5-dimethyl) likely improve membrane permeability but may limit aqueous solubility .
Synthetic Challenges :
- The compound’s complexity necessitates advanced techniques like HPLC purification (analogous to methods in ) and crystallographic validation via programs like SHELXL ().
Therapeutic Potential: While direct data is lacking, structurally related acetamides show activity against microbial pathogens and cancer cell lines, suggesting avenues for testing .
Biological Activity
N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, based on existing research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 473.6 g/mol. It features a unique structure that includes multiple functional groups conducive to various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O5S2 |
| Molecular Weight | 473.6 g/mol |
| Purity | ~95% |
| Complexity Rating | 857 |
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazolidin-3-yl derivatives possess potent antimicrobial activity against various bacterial strains. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell walls .
Anti-inflammatory Activity
Compounds with structural similarities to this compound have demonstrated anti-inflammatory effects in vivo and in vitro. For example, certain oxazoles and thiazoles derived from related phenolic compounds have been reported as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses .
Antioxidant Activity
Antioxidant properties have also been observed in structurally related compounds. These compounds can scavenge free radicals and reduce oxidative stress, potentially preventing cellular damage associated with various diseases . The antioxidant mechanism is often linked to the ability to donate electrons or hydrogen atoms to reactive species.
Study 1: Antimicrobial Evaluation
A recent study synthesized a series of derivatives from 3-hydroxy-2-naphthoic acid hydrazide and evaluated their antimicrobial potential. Among them, specific derivatives showed remarkable efficacy against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Inflammatory Response Inhibition
Another investigation focused on the anti-inflammatory effects of thiazolidinone derivatives. These compounds were tested in animal models for their ability to reduce inflammation markers such as prostaglandins and leukotrienes. Results indicated that certain modifications led to increased efficacy in reducing inflammation compared to standard treatments .
Study 3: Antioxidant Mechanism Exploration
A study explored the antioxidant mechanisms of similar compounds using in vitro assays to measure free radical scavenging activity. The findings suggested that these compounds could significantly lower oxidative stress levels in cultured cells, indicating potential therapeutic applications in oxidative stress-related conditions .
Q & A
Q. What are the common synthetic routes for this compound, and how can purity be ensured during synthesis?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, oxidation, and cyclization. For example, thioacetamide derivatives are often synthesized via coupling reactions under inert conditions, as seen in analogous sulfanyl-acetamide syntheses . Purity is ensured using column chromatography followed by recrystallization (e.g., ethanol/water systems). Analytical techniques like HPLC (≥95% purity threshold) and ¹H/¹³C-NMR are critical for validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C-NMR : Resolves aromatic protons (δ 7.5–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- EI-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups. Cross-validation with X-ray crystallography (if crystals are obtainable) provides structural certainty .
Q. What computational methods predict its stability and reactivity?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) are modeled using Gaussian or ORCA software to evaluate solid-state stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield, given the compound’s complex heterocyclic core?
Bayesian optimization or Design of Experiments (DoE) is recommended. For instance, varying temperature (50–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C, 1–5 mol%) in a 3-factor DoE identifies optimal parameters. Flow-chemistry systems enhance reproducibility for exothermic steps (e.g., oxidation) .
Q. How do non-covalent interactions influence its catalytic or supramolecular behavior?
Crystallographic studies reveal that the oxa-diazatricyclo core engages in CH-π interactions with adjacent aromatic systems, stabilizing intermediates in catalytic cycles. Solvent polarity modulates these interactions; for example, DMSO disrupts hydrogen bonding, altering reaction pathways .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. inertness)?
- Data Normalization : Control for assay variables (e.g., pH, ionic strength).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3,5-dimethylphenyl vs. nitro groups) using QSAR models .
- Orthogonal Assays : Validate inhibition via fluorescence polarization and SPR to rule out false positives .
Q. How can its degradation pathways be analyzed under physiological conditions?
Accelerated stability studies (40°C/75% RH, 1–4 weeks) with LC-MS/MS monitor hydrolytic cleavage (e.g., acetamide bond) or oxidation (sulfanyl to sulfoxide). Pseudo-first-order kinetics model degradation rates .
Methodological Guidance
Designing experiments to probe its role in multi-component reactions:
- Substrate Scope : Test electron-deficient/rich aryl halides in Ullmann-type couplings.
- Kinetic Profiling : Use in situ IR or UV-Vis to track intermediate formation (e.g., thiolate anions) .
- Isotopic Labeling : ¹⁸O-tracing identifies oxygen sources in oxa-heterocycle formation .
Addressing solubility challenges in aqueous assays:
- Co-solvent Systems : Use 10–20% DMSO/PEG-400 to enhance solubility without denaturing proteins.
- Micellar Encapsulation : SDS or CTAB surfactants (0.1–1 mM) improve dispersion .
Validating computational predictions of its binding affinity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
